![molecular formula C28H23N5O4 B2805386 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207019-42-8](/img/no-structure.png)

5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

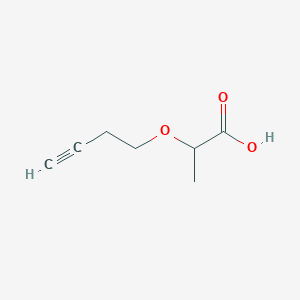

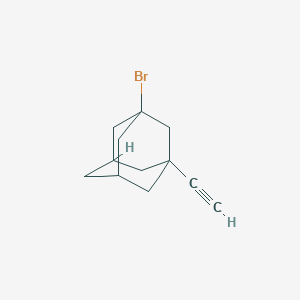

5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H23N5O4 and its molecular weight is 493.523. The purity is usually 95%.

BenchChem offers high-quality 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Potential Therapeutic Uses

- Anticancer Activity : Some studies have synthesized derivatives similar to the chemical compound , focusing on their anticancer evaluation. For instance, derivatives of naphthalene-substituted compounds have shown promising results in in vitro anticancer evaluation against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Salahuddin et al., 2014).

- Antibacterial and Antifungal Activities : The synthesis of novel heterocyclic compounds, including those with 1,3,4-oxadiazole rings, has been explored for their antibacterial and antifungal properties. These compounds have been tested against a range of microbial species, showing significant activity and suggesting their potential in developing new antimicrobial agents (Rai et al., 2009).

- Antioxidant Properties : The evaluation of heterocyclic compounds for their antioxidant activity is another area of interest. Compounds with pyrazoline derivatives, for example, have been synthesized and tested for their ability to scavenge free radicals, indicating their potential as antioxidant agents (Jasril et al., 2019).

Chemical Properties and Synthesis

- Synthetic Approaches : Research into the synthesis of similar compounds has focused on developing efficient, eco-friendly methods. These studies often explore novel synthetic routes or catalysts that can improve the yield and purity of the final products, highlighting the chemical versatility and potential applications of these compounds in various domains (Fu et al., 2016).

- Structure-Activity Relationships (SAR) : Investigations into the SAR of heterocyclic compounds, including pyrazole and oxadiazole derivatives, are crucial for understanding how structural modifications affect biological activity. This research can guide the design of new compounds with enhanced therapeutic potential or specific biological activities (Qi et al., 2014).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is then converted to the second intermediate, 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Starting Materials": [ "4-ethoxy-3-methoxybenzaldehyde", "hydrazine hydrate", "acetic anhydride", "sodium acetate", "naphthalene-1-carboxylic acid", "thionyl chloride", "2-amino-3-cyanopyrazine" ], "Reaction": [ "Step 1: Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "a. Dissolve 4-ethoxy-3-methoxybenzaldehyde (1.0 g, 5.4 mmol) and hydrazine hydrate (0.5 mL, 10.8 mmol) in ethanol (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture to room temperature and filter the resulting solid.", "c. Dissolve the solid in acetic anhydride (10 mL) and add sodium acetate (1.0 g, 12.2 mmol). Reflux for 2 hours.", "d. Cool the reaction mixture to room temperature and filter the resulting solid.", "e. Dissolve the solid in ethanol (10 mL) and add thionyl chloride (0.5 mL, 6.8 mmol). Reflux for 2 hours.", "f. Cool the reaction mixture to room temperature and filter the resulting solid to obtain 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde as a yellow solid (yield: 80%).", "Step 2: Synthesis of 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "a. Dissolve 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (0.5 g, 2.2 mmol) and 2-amino-3-cyanopyrazine (0.5 g, 3.3 mmol) in ethanol (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture to room temperature and filter the resulting solid.", "c. Dissolve the solid in ethanol (10 mL) and add naphthalene-1-carboxylic acid (0.5 g, 2.8 mmol) and triethylamine (0.5 mL, 3.6 mmol). Reflux for 2 hours.", "d. Cool the reaction mixture to room temperature and filter the resulting solid to obtain 5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one as a yellow solid (yield: 70%)." ] } | |

Número CAS |

1207019-42-8 |

Nombre del producto |

5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one |

Fórmula molecular |

C28H23N5O4 |

Peso molecular |

493.523 |

Nombre IUPAC |

5-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |

InChI |

InChI=1S/C28H23N5O4/c1-3-36-24-12-11-19(15-25(24)35-2)27-29-26(37-31-27)17-32-13-14-33-23(28(32)34)16-22(30-33)21-10-6-8-18-7-4-5-9-20(18)21/h4-16H,3,17H2,1-2H3 |

Clave InChI |

JUYKUDMLMUWMEH-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B2805303.png)

![9-(4-ethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805304.png)

![N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2805305.png)

![2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2805309.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-(dimethylamino)phenyl)methanone](/img/structure/B2805311.png)

![N-mesityl-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2805315.png)

![3-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2805318.png)

![N-(4-acetylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2805320.png)

![N,N-dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2805326.png)